1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
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Overview
Description
1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzyl group, a propionyl group, and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Propionyl Group: The tetrahydroquinoline intermediate is then acylated using propionyl chloride in the presence of a base such as pyridine.
Attachment of the Fluorobenzyl Group: The final step involves the reaction of the acylated tetrahydroquinoline with 4-fluorobenzyl isocyanate to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is not fully understood, but it is believed to interact with specific molecular targets and pathways. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea can be compared with other similar compounds, such as:
1-Benzyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
1-(4-Chlorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea: Contains a chlorine atom instead of fluorine, potentially altering its properties.
1-(4-Methylbenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea: The presence of a methyl group instead of fluorine may influence its interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c1-2-19(25)24-11-3-4-15-7-10-17(12-18(15)24)23-20(26)22-13-14-5-8-16(21)9-6-14/h5-10,12H,2-4,11,13H2,1H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLYNTWREUSSAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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